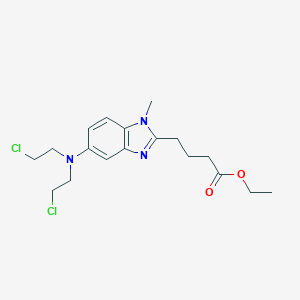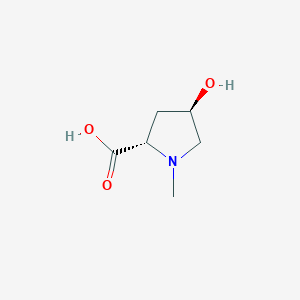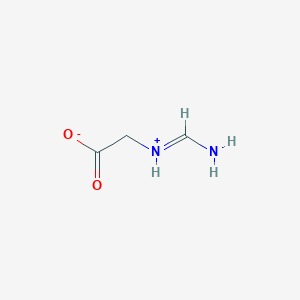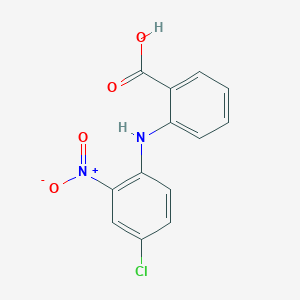
3,3,3-Trifluor-DL-alanin
Übersicht
Beschreibung
3,3,3-Trifluoro-DL-alanine is a synthetic amino acid with the molecular formula CF3CH(NH2)CO2H It is characterized by the presence of three fluorine atoms attached to the alpha carbon, making it a trifluoromethyl-substituted alanine
Wissenschaftliche Forschungsanwendungen
3,3,3-Trifluoro-DL-alanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptidomimetics and other complex organic molecules.
Medicine: Its derivatives are investigated for potential therapeutic applications due to their ability to inhibit specific enzymes.
Industry: It is used in the study of trifluoroalanine as suicide substrates for enzyme inactivation.
Wirkmechanismus
Target of Action
The primary target of 3,3,3-Trifluoro-DL-alanine is the alanine racemase . Alanine racemase is a group of PLP-dependent bacterial enzymes that catalyze the racemization of alanine, providing D-alanine for cell wall synthesis .
Mode of Action
3,3,3-Trifluoro-DL-alanine interacts with its target, alanine racemase, as a suicide substrate . The alanine racemase from Escherichia coli B has been shown to process DL isomers of beta-fluoroalanine as suicide substrates . This interaction results in the inactivation of the enzyme .
Biochemical Pathways
The action of 3,3,3-Trifluoro-DL-alanine affects the biochemical pathway of peptidoglycan synthesis . Peptidoglycan is a major component of the bacterial cell wall. The inactivation of alanine racemase disrupts the production of D-alanine, a crucial component of the peptidoglycan layer, thereby affecting the integrity of the bacterial cell wall .
Pharmacokinetics
It’s worth noting that 3,3,3-trifluoro-dl-alanine is a poor substrate for d-amino acid oxidase, the enzyme largely responsible for mammalian d-amino acid metabolism . This could potentially impact its bioavailability and distribution within the body.
Result of Action
The result of 3,3,3-Trifluoro-DL-alanine’s action is the inactivation of the alanine racemase enzyme . This inactivation disrupts the production of D-alanine, a crucial component of the peptidoglycan layer, thereby affecting the integrity of the bacterial cell wall . This disruption can lead to the death of the bacterial cell, making 3,3,3-Trifluoro-DL-alanine a potential antibacterial agent .
Action Environment
It’s worth noting that the compound is stable in human and mouse serum , suggesting that it may be stable in various physiological environments
Biochemische Analyse
Biochemical Properties
3,3,3-Trifluoro-DL-alanine is known to interact with the enzyme alanine racemase, which is a PLP-dependent bacterial enzyme that catalyzes the racemization of alanine . The alanine racemase from Escherichia coli B has been shown to process DL isomers of beta-fluoroalanine as suicide substrates .
Cellular Effects
It is known that it can cause skin and eye irritation, and may cause respiratory irritation
Molecular Mechanism
The molecular mechanism of action of 3,3,3-Trifluoro-DL-alanine involves its interaction with the enzyme alanine racemase. It acts as a suicide substrate for this enzyme, leading to its inactivation . This interaction involves the formation of strong hydrogen bonds due to the trifluoromethyl group of 3,3,3-Trifluoro-DL-alanine .
Temporal Effects in Laboratory Settings
It is known that it should be stored at a temperature of 2-8°C
Metabolic Pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-DL-alanine typically involves the use of trifluoropyruvate as a starting material. One common method is the reduction of ethyl trifluoropyruvate using reducing agents such as 9-Borabicyclo[3.3.1]nonane (9-BBN) or diisobutylaluminum hydride (DIBAH), followed by acidic hydrolysis of the resulting diastereomeric sulfinamides . Another approach involves the defluorinative N-silylation of N-p-methoxyphenyl hexafluoroacetone imine, which is then used as a synthon for the preparation of trifluoroalanine dipeptides .
Industrial Production Methods: Industrial production methods for 3,3,3-Trifluoro-DL-alanine are not extensively documented. the processes likely involve similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and cost-effective starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3,3-Trifluoro-DL-alanine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acids with various functional groups.
Vergleich Mit ähnlichen Verbindungen
- 5,5,5-Trifluoro-DL-leucine
- 4,4,4,4′,4′,4′-Hexafluoro-DL-valine
- 2-Fluoro-DL-α-phenylglycine
- 3-(Trifluoromethyl)-DL-phenylglycine
Comparison: 3,3,3-Trifluoro-DL-alanine is unique due to its trifluoromethyl group attached to the alpha carbon, which imparts distinct chemical properties compared to other fluorinated amino acids. This structural feature makes it particularly useful as a mechanism-based inactivator of enzymes, a property not commonly observed in other similar compounds .
Eigenschaften
IUPAC Name |
2-amino-3,3,3-trifluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJQKIDUCWWIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17463-43-3 | |
| Record name | 3,3,3-Trifluoroalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17463-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,3-trifluoro-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(Z)-7-[(1R,2R,3R)-3-[Tert-butyl(dimethyl)silyl]oxy-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31302.png)
![(3Ar,4R,5R,6aS)-5-[tert-butyl(dimethyl)silyl]oxy-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B31304.png)
![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B31306.png)
![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B31309.png)

